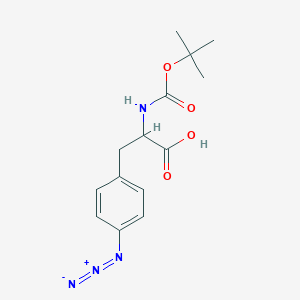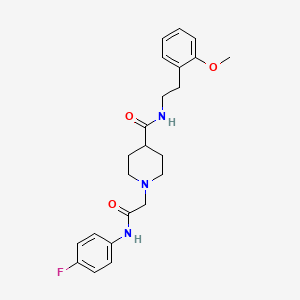
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H28FN3O3 and its molecular weight is 413.493. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide Applications
The compound , known by its chemical names “1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide” and “1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide”, exhibits a complex structure that suggests a variety of potential applications in scientific research. Below is a detailed analysis of six unique applications based on its structural features and related compounds.
Agrochemical Research: Compounds with fluorinated motifs, like the trifluoromethyl group, are prevalent in agrochemicals due to their biological activity. The presence of a fluorophenyl group in our compound could indicate potential applications in the development of new pesticides or herbicides. The physicochemical properties conferred by the fluorine atom could be exploited to enhance the efficacy and stability of agrochemical formulations .
Pharmaceutical Development: The structural similarity of the compound to known pharmaceutical intermediates suggests its use in drug synthesis. The fluorophenyl group, in particular, is a common feature in many pharmaceuticals, indicating that this compound could serve as a precursor or an intermediate in the synthesis of drugs with potential antiviral, anti-inflammatory, or anticancer activities .
Quorum Sensing Inhibition: Quorum sensing is a system of stimuli and response correlated with population density. Many pathogens use quorum sensing to regulate gene expression in response to cell density. The compound’s structure hints at potential applications in disrupting these communication pathways, which could lead to the development of novel antimicrobial agents .
Biological Activity Modulation: Indole derivatives, which share some structural similarities with our compound, are known for their wide range of biological activities. This suggests that our compound could be studied for its potential biological effects, such as antiviral, anti-inflammatory, or anticancer properties. It could also be used as a scaffold for developing new bioactive molecules .
Eigenschaften
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-30-21-5-3-2-4-17(21)10-13-25-23(29)18-11-14-27(15-12-18)16-22(28)26-20-8-6-19(24)7-9-20/h2-9,18H,10-16H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKCYHOIOPULOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

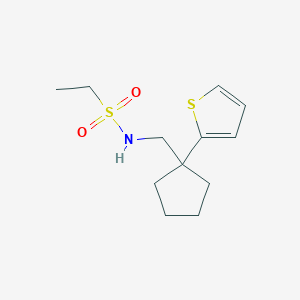


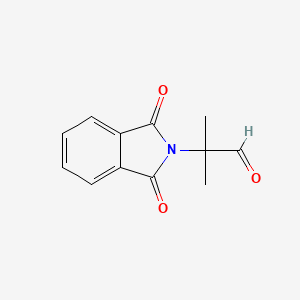
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)
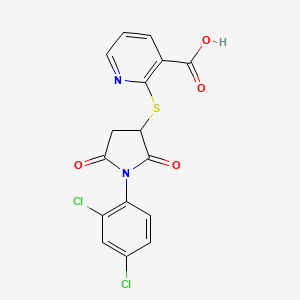
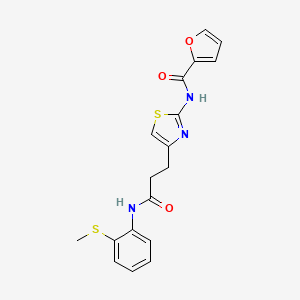

![N-(cyanomethyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2586978.png)
![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)
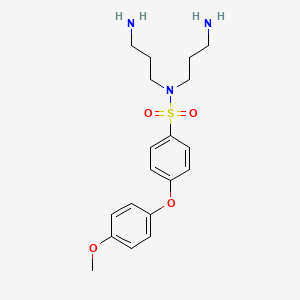
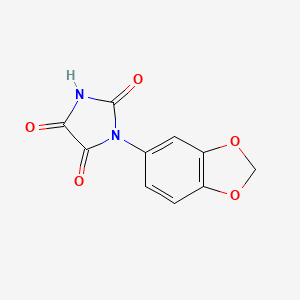
![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)
